5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
Thiazolo[5,4-d]thiazoles are known for their rigid and coplanar structure with good electron-accepting tendency due to the presence of imine (C=N) groups and fused-heterocyclic rings . They are considered promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
The synthetic approach towards thiazolo[5,4-d]thiazoles involves a combination of three-step procedure: i -Ketcham reaction, ii – radical bromination, iii – Suzuki cross-coupling . The synthetic approach towards similar compounds is a combination of similar three-step procedure, differing from preparation of thiazolo[5,4-d]thiazoles in a final iii step utilizing Suzuki-type polymerization .Molecular Structure Analysis
Thiazolo[5,4-d]thiazoles have a fused (bi)heterocycle structure which is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[5,4-d]thiazoles include Ketcham reaction, radical bromination, and Suzuki cross-coupling .Physical and Chemical Properties Analysis
Thiazolo[5,4-d]thiazoles are known for their high oxidative stability and rigid planar structure . They also have reasonable HOMO and LUMO energy levels .Scientific Research Applications
Synthesis and Antitumor Activity
Research into novel pyridazinone derivatives, including those containing the 1,3,4-thiadiazole moiety, has shown significant promise in antitumor activity. The synthesis of these compounds involves detailed characterization techniques such as NMR, HRMS, and IR spectroscopy, with some structures confirmed via X-ray diffraction analysis. Preliminary results have demonstrated that certain compounds exhibit superior inhibitory activity against specific cancer cell lines, suggesting their potential as anticancer agents. This area of research is critical for developing new therapeutic options against various cancer types (Qin et al., 2020).
Antibacterial and Antifungal Activities
The synthesis of new benzothiazole pyrimidine derivatives has been explored for their potential antibacterial and antifungal activities. These compounds have been screened in vitro against a range of pathogenic bacteria and fungi, with several showing excellent activity compared to standard drugs. This research underscores the importance of developing new antimicrobial agents to combat resistant strains, a growing concern in global health (Maddila et al., 2016).
Antioxidant Properties and DFT Calculation
Studies on pyrimidine derivatives have also included investigations into their antioxidant properties. Through Multicomponent Cyclocondensation Reactions (MCRs) and subsequent reactions, compounds have been synthesized and analyzed for their ability to inhibit corrosion and scavenge radicals. This research not only contributes to understanding the chemical properties of these compounds but also explores their potential applications in protecting against oxidative stress-related damage (Akbas et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazole-based covalent organic frameworks (cofs), have been shown to exhibit photocatalytic activity . This suggests that the compound may interact with light-sensitive targets.
Mode of Action
The compound’s mode of action is likely related to its photocatalytic properties. Thiazolo[5,4-d]thiazole heterocycles, which are part of the compound’s structure, have been shown to play a role in photocatalysis . Photocatalysis involves the absorption of light by the compound, leading to the generation of electron-hole pairs. These can then participate in various chemical reactions .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, in the case of photocatalysis, the generated electron-hole pairs can react with other molecules, leading to their oxidation or reduction . This can affect a variety of biochemical pathways, depending on the specific molecules involved.
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways involved. In the case of photocatalysis, the compound can facilitate various chemical reactions, leading to the production of new molecules . This can have various molecular and cellular effects, depending on the specific reactions involved.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s photocatalytic activity can be influenced by factors such as light intensity and wavelength . Additionally, factors such as pH can influence the compound’s solubility and stability .
Future Directions
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOQGXMCDFNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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